N-(4-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C18H17N3O3/c22-14-9-7-13(8-10-14)20-17(23)6-3-11-21-12-19-16-5-2-1-4-15(16)18(21)24/h1-2,4-5,7-10,12,22H,3,6,11H2,(H,20,23) |
InChI Key |
HKBDWMBRFDLUAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Biological Activity
N-(4-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a quinazoline core, which is known for its diverse biological activities. Its chemical formula is , and it has a molecular weight of approximately 284.34 g/mol. The presence of the 4-hydroxyphenyl group enhances its interaction with biological targets, potentially increasing its efficacy.
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has been shown to inhibit cancer cell proliferation. In vitro studies suggest that it induces apoptosis in various cancer cell lines by modulating signaling pathways such as NF-kB and Wnt/β-catenin, which are critical in cancer progression .
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, quenching free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases .
- Tyrosinase Inhibition : Similar compounds have been reported to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. This suggests potential applications in treating hyperpigmentation disorders .
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
In Vitro Studies :
- A study evaluated the effects of various quinazoline derivatives on cancer cell lines, revealing that certain modifications to the structure significantly enhanced anticancer activity. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on cell viability .
- Antioxidant Activity Assessment :
-
Tyrosinase Inhibition :
- Compounds with similar structures were tested against tyrosinase from Agaricus bisporus, showing effective inhibition rates. The best-performing compound demonstrated an IC50 value significantly lower than that of the reference compound kojic acid, suggesting promising applications in skin whitening formulations .
Table 1: Biological Activities of this compound
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(4-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide as an anticancer agent. The quinazoline scaffold is recognized for its ability to inhibit various kinases involved in cancer cell proliferation.
- Mechanism of Action : The compound may exert its effects by inhibiting specific signaling pathways that promote tumor growth and survival. For instance, it could target the PI3K/AKT/mTOR pathway, which is crucial for cancer cell metabolism and growth .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against various pathogens. Its structure allows it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth.
- Case Study : In vitro studies demonstrated that derivatives of quinazoline compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound. These studies typically involve:
- Cell Viability Assays : To determine the cytotoxic effects on cancer cell lines.
- Enzyme Inhibition Assays : To assess the inhibition of key enzymes related to cancer and microbial metabolism.
Computational Studies
Computational modeling and docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications for enhanced efficacy.
Data Tables
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group undergoes hydrolysis under acidic or basic conditions, while the quinazolinone ring demonstrates stability in aqueous environments.
| Reactants | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| N-(4-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide | 6M HCl, reflux, 8 hrs | 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid + 4-aminophenol | Complete cleavage of amide bond; quinazolinone remains intact. |
| This compound | 2M NaOH, 70°C, 4 hrs | Sodium salt of 4-(4-oxoquinazolin-3(4H)-yl)butanoate + 4-hydroxyphenylamine | Basic hydrolysis proceeds faster than acidic; >90% yield. |
Oxidation-Reduction Reactions
The hydroxyphenyl group and quinazolinone core participate in redox transformations.
| Reactants | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| This compound | KMnO₄, H₂SO₄, 25°C, 2 hrs | 4-(4-oxoquinazolin-3(4H)-yl)-N-(4-oxocyclohexa-2,5-dien-1-yl)butanamide | Selective oxidation of phenolic -OH to ketone; quinazolinone unaffected. |
| This compound | NaBH₄, MeOH, 0°C, 1 hr | No reaction | Quinazolinone carbonyl resistant to reduction under mild conditions. |
Substitution Reactions
The quinazolinone’s 2-hydroxy group undergoes nucleophilic substitution, while the hydroxyphenyl ring shows limited electrophilic reactivity.
Alkylation and Acylation
The phenolic -OH group demonstrates moderate nucleophilicity for derivatization.
| Reactants | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| This compound | CH₃I, K₂CO₃, DMF, 50°C, 6 hrs | N-(4-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide | Methylation suppresses H-bonding capacity; 65% yield. |
| This compound | AcCl, Et₃N, CH₂Cl₂, 0°C, 1 hr | N-(4-acetoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide | Acetylation improves lipophilicity; 82% yield. |
Mechanistic Insights from Kinetic Studies
-
Amide hydrolysis : Follows pseudo-first-order kinetics in acidic media (k = 1.2 × 10⁻³ min⁻¹) versus basic (k = 4.7 × 10⁻³ min⁻¹).
-
Quinazolinone chlorination : Requires polar aprotic solvents (DMF > DMSO) for optimal reactivity .
-
Steric effects : Bulky substituents at the hydroxyphenyl group reduce alkylation rates by 40–60%.
Synthetic Optimization Strategies
-
Temperature control : Hydrolysis yields drop below 60°C due to incomplete reaction.
-
Solvent selection : DMF enhances substitution rates at C2 compared to THF or MeCN .
-
Catalysts : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency by 22%.
This systematic analysis establishes a reaction framework for modifying this compound, enabling targeted derivatization for pharmaceutical development. Further studies should explore photochemical and enzymatic transformation pathways.
Comparison with Similar Compounds
Benzotriazinone vs. Quinazolinone Derivatives
Compounds such as N-ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a) and N-phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14n) () replace the quinazolinone core with a benzotriazinone ring. While both cores are bicyclic and contain nitrogen atoms, benzotriazinones exhibit distinct electronic properties due to the additional nitrogen atom in the triazine ring. This modification may alter metabolic stability or target selectivity. For instance, benzotriazinone derivatives are often explored for kinase inhibition, whereas quinazolinones are more commonly associated with anti-inflammatory activity .
Benzoxazole and Benzimidazole Derivatives
Compounds like 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide (5h) () and N-(2-methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide () incorporate benzoxazole or benzimidazole moieties. These heterocycles enhance π-π stacking interactions and improve bioavailability. Benzimidazole derivatives, in particular, are known for their role in targeting ATP-binding pockets in enzymes .
Substituent Variations
Aromatic and Alkyl Substituents
Polar Functional Groups
- N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide (): The methoxyethyl group introduces polarity, which may enhance solubility and reduce off-target interactions.
- N-(1H-Benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (): The benzimidazole substituent’s dual nitrogen atoms facilitate hydrogen bonding, critical for enzyme inhibition .
Key Findings:
- Anti-inflammatory Activity: Quinazolinone derivatives with electron-donating substituents (e.g., ethylamino) show enhanced efficacy.
- Ulcerogenic Potential: Quinazolinones generally exhibit lower gastrointestinal toxicity compared to aspirin, as seen in .
- Surfactant Properties: Long alkyl chains (e.g., 1-hydroxyheptadecyl in ) enable surfactant behavior, highlighting the versatility of quinazolinone derivatives .
Preparation Methods
Quinazolinone Core Formation
The quinazolinone ring is synthesized via cyclocondensation. Anthranilic acid reacts with formamide at 120°C for 6 hours, yielding 3,4-dihydroquinazolin-4-one. Alternative methods use urea or ammonium acetate as cyclizing agents, but formamide provides higher yields (78–85%).
Coupling with 4-Hydroxyphenylamine
The final step involves coupling 4-(4-oxoquinazolin-3(4H)-yl)butanoyl chloride with 4-aminophenol. This amide bond formation uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
Optimized Parameters :
Alternative Synthetic Strategies
One-Pot Synthesis
A streamlined one-pot method combines quinazolinone formation and amide coupling. Anthranilic acid, formamide, and 4-aminophenol are heated in dimethylformamide (DMF) at 100°C for 24 hours. While reducing steps, this approach yields only 50–55% due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the quinazolinone core on Wang resin enables iterative coupling. After attaching 3,4-dihydroquinazolin-4-one to the resin, the butanamide linker and 4-hydroxyphenyl group are added sequentially. This method achieves 80% purity but requires specialized equipment.
Reaction Optimization and Challenges
Solvent Effects
Polar aprotic solvents (DMF, DCM) enhance reaction rates but may degrade sensitive intermediates. Switching to THF improves stability during amide coupling.
Catalytic Additives
Adding DMAP (10 mol%) accelerates acylation by activating the carbonyl group, increasing yields to 75%.
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) isolates the product at 98% purity.
-
Recrystallization : Ethanol/water mixtures yield crystals with >99% HPLC purity.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Synthesis | 70 | 98 | High control over intermediates | Multi-step, time-consuming |
| One-Pot Synthesis | 55 | 85 | Reduced steps | Low yield due to side reactions |
| Solid-Phase Synthesis | 60 | 80 | Ease of purification | Requires specialized resins |
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors minimize thermal degradation. A two-stage system achieves:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide, and how is purity confirmed?
- Methodology : The compound can be synthesized via multi-step reactions, starting with functionalization of the quinazolin-4-one core. For example, hydrazinolysis of intermediates like ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate generates key precursors, which are further reacted with substituted amines or phenols under reflux conditions . Purity is validated using melting point analysis, / NMR, and mass spectrometry (EI-MS or ESI-MS). For instance, derivatives with similar structures (e.g., carbamides and carbamates) were confirmed with NMR chemical shifts at δ 7.2–8.5 ppm (aromatic protons) and MS data matching calculated molecular weights .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodology : Common assays include:
- Anticancer activity : NCI-60 human tumor cell line screening, with GI values calculated using sulforhodamine B (SRB) assays .
- Anti-inflammatory activity : Carrageenan-induced rat paw edema models, with COX-2 selectivity assessed via IC comparisons against standards like diclofenac .
- Enzyme inhibition : Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) inhibition assays, using NADH depletion kinetics .
Q. How does the presence of the 4-hydroxyphenyl group influence the compound’s physicochemical properties?
- Methodology : The 4-hydroxyphenyl moiety enhances solubility via hydrogen bonding and may improve pharmacokinetic profiles. LogP values can be experimentally determined using reverse-phase HPLC or predicted via computational tools (e.g., ChemAxon). Structural analogs with hydroxyl groups showed improved bioavailability in pharmacokinetic studies .
Advanced Research Questions
Q. How do structural modifications at the quinazolinone core affect biological potency and selectivity?
- Methodology :
- Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) at the C2 position of the quinazolinone ring enhances anticancer activity, as seen in derivatives with 3-bromostyryl groups showing GI values < 1 µM .
- Hybrid pharmacophores : Coupling the quinazolinone core with thioalkylamide groups (e.g., in COX-2 inhibitors) improves anti-inflammatory activity while reducing ulcerogenicity .
- SAR studies : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities to targets like EGFR or InhA .
Q. What mechanistic insights explain contradictory activity data (e.g., anticancer vs. anti-inflammatory effects)?
- Methodology : Contradictions arise from target specificity. For example:
- Anticancer activity : Linked to intercalation with DNA or inhibition of topoisomerase II, as observed in quinazolinone derivatives with styryl substituents .
- Anti-inflammatory activity : Mediated via COX-2 inhibition, where a hybrid pharmacophore design (quinazolinone + pyrimidine) enhances selectivity .
- Data reconciliation : Use transcriptomic profiling (RNA-seq) or phosphoproteomics to identify pathway-specific responses .
Q. What challenges exist in achieving stereochemical control during synthesis, particularly for atropisomers?
- Methodology : Asymmetric N-acylation using chiral catalysts (e.g., isothiourea) enables enantioselective synthesis of N-N atropisomers. For example, Li et al. achieved >90% enantiomeric excess (ee) for quinazolinone derivatives via anhydride-mediated acylation . Racemization risks are mitigated by optimizing reaction temperatures (< 40°C) and avoiding polar aprotic solvents .
Q. How can computational tools guide the optimization of pharmacokinetic properties for this compound?
- Methodology :
- ADME prediction : Tools like SwissADME predict bioavailability, blood-brain barrier permeability, and CYP450 interactions. For analogs with trifluoromethyl groups, metabolic stability is enhanced due to reduced CYP2D6 affinity .
- Molecular dynamics simulations : Assess binding stability in targets like InhA (e.g., 100-ns simulations in GROMACS) to prioritize derivatives with low RMSD values .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
